

# An In-depth Technical Guide to 2-Cyano-2-butenoic Acid

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## Compound of Interest

Compound Name: 2-Cyano-2-butenoic acid

Cat. No.: B8103098

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **2-Cyano-2-butenoic acid**, a versatile building block with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles and practical laboratory experience.

## Core Molecular Attributes

**2-Cyano-2-butenoic acid**, a substituted  $\alpha,\beta$ -unsaturated carboxylic acid, possesses a unique molecular architecture that underpins its reactivity and utility in organic synthesis.

Property	Value	Source
Molecular Formula	C5H5NO2	
Molecular Weight	111.1 g/mol	[1]
IUPAC Name	(E)-2-cyanobut-2-enoic acid	[1]
CAS Number	759-72-8	[1]
Canonical SMILES	<chem>C/C=C(C#N)/C(=O)O</chem>	[1]
InChI Key	SAADORAEBXDJQA-DUXPYHPUSA-N	
Physical Form	Solid	

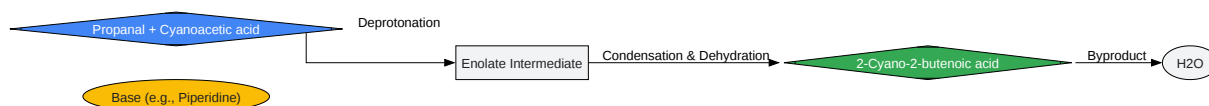
The presence of three key functional groups—a carboxylic acid, a nitrile, and an alkene—within a compact structure makes **2-Cyano-2-butenic acid** a highly valuable intermediate. The electron-withdrawing nature of both the nitrile and carboxylic acid groups significantly influences the electronic properties of the carbon-carbon double bond, rendering it susceptible to nucleophilic attack. The stereochemistry of the double bond is typically the (E)-isomer, as indicated by its IUPAC name.

## Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of **2-Cyano-2-butenic acid** and its derivatives often involves well-established organic reactions. A common synthetic route is the Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction.

### Illustrative Synthetic Workflow: Knoevenagel Condensation

This diagram illustrates a generalized Knoevenagel condensation for the synthesis of a cyano-acrylic acid derivative, which is analogous to the synthesis of **2-Cyano-2-butenic acid**.



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Caption: Generalized Knoevenagel condensation for cyano-acrylic acid synthesis.

In this reaction, propanal would react with cyanoacetic acid in the presence of a weak base like piperidine. The base deprotonates the  $\alpha$ -carbon of cyanoacetic acid to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of propanal. Subsequent dehydration of the aldol-type intermediate yields the final  $\alpha,\beta$ -unsaturated product, **2-Cyano-2-butenic acid**.

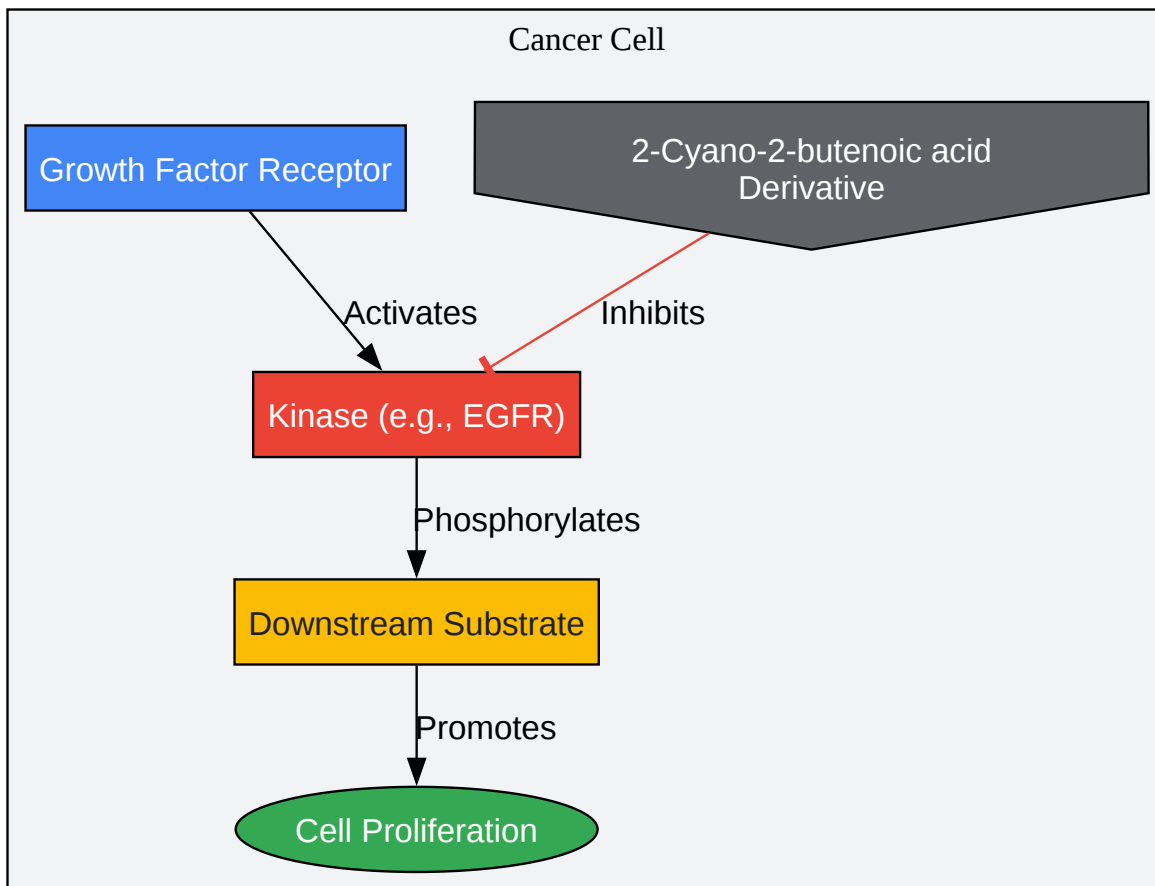
The reactivity of **2-Cyano-2-butenic acid** is dominated by the electrophilicity of the  $\beta$ -carbon of the alkene, making it a Michael acceptor. This allows for the facile addition of a wide range of nucleophiles, a key strategy for introducing molecular diversity. The carboxylic acid and nitrile functionalities also serve as handles for further chemical modifications, such as esterification, amidation, and reduction.

## Applications in Drug Discovery and Development

The structural motifs present in **2-Cyano-2-butenic acid** are found in numerous biologically active molecules. The cyano-acrylamide scaffold, for instance, is a known pharmacophore that can act as a covalent inhibitor of certain enzymes.<sup>[2]</sup> This has led to its exploration in the development of novel therapeutics.

## Signaling Pathway Modulation: A Hypothetical Example

The following diagram illustrates a hypothetical scenario where a derivative of **2-Cyano-2-butenic acid** acts as a kinase inhibitor, a common strategy in cancer drug discovery.



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Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

In this model, the derivative could covalently bind to a cysteine residue in the active site of a kinase, thereby blocking its activity and inhibiting downstream signaling pathways that promote cell proliferation. The versatility of the **2-Cyano-2-butenoic acid** core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[3]

## Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of **2-Cyano-2-butenoic acid** are paramount to ensure laboratory safety.

#### Safety Precautions:

- Causes severe skin burns and eye damage.
- May be corrosive to metals.
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
- Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]
- Wash hands and any exposed skin thoroughly after handling.[4]

#### First-Aid Measures:

- If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
- If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or a shower.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.

#### Storage:

- Keep the container tightly closed in a dry and well-ventilated area.
- Store locked up.[4]
- Recommended storage temperature is 2-8°C.

## Experimental Protocols

The following are representative protocols for reactions involving  $\alpha,\beta$ -unsaturated cyano-carboxylic acids. These should be adapted and optimized based on the specific substrate and desired product.

## Protocol 1: General Procedure for Michael Addition

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-Cyano-2-butenic acid** (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).
- Nucleophile Addition: Add the desired nucleophile (1-1.2 equivalents) to the stirred solution at room temperature. For less reactive nucleophiles, a catalyst (e.g., a non-nucleophilic base) may be required.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

## Protocol 2: General Procedure for Amide Coupling

- Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve **2-Cyano-2-butenic acid** (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2 equivalents). Stir for 15-30 minutes at room temperature.
- Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the activated acid solution.
- Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
- Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

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## Sources

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